5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

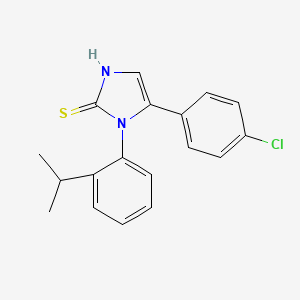

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a chlorophenyl group and an isopropylphenyl group attached to the imidazole ring, along with a thiol group at the second position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol typically involves the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a Lewis acid catalyst such as aluminum chloride.

Introduction of the Thiol Group: The thiol group can be introduced by reacting the imidazole derivative with thiourea under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Imidazole derivatives without the thiol group.

Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity.

Pathways Involved: The compound may affect various biological pathways, including signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Similar Compounds

5-(4-chlorophenyl)-1-phenyl-1H-imidazole-2-thiol: Similar structure but lacks the isopropyl group.

5-(4-chlorophenyl)-1-(2-methylphenyl)-1H-imidazole-2-thiol: Similar structure but has a methyl group instead of an isopropyl group.

5-(4-chlorophenyl)-1-(2-ethylphenyl)-1H-imidazole-2-thiol: Similar structure but has an ethyl group instead of an isopropyl group.

Uniqueness

The presence of the isopropyl group in 5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol imparts unique steric and electronic properties, which can influence its reactivity, binding affinity, and overall biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Biological Activity

5-(4-chlorophenyl)-1-(2-isopropylphenyl)-1H-imidazole-2-thiol, a compound within the imidazole class, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and antifungal activities, as well as its interaction with various biological targets.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiol group and two phenyl rings, which contribute to its biological activity. The molecular formula is C17H17ClN2S, with a melting point exceeding 260 °C, indicating stability under various conditions .

Anti-inflammatory Activity

Research indicates that imidazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that compounds similar to this compound can inhibit key inflammatory pathways. In vivo studies demonstrated that certain imidazole derivatives reduced edema in animal models, suggesting a potential for therapeutic use in inflammatory diseases .

Table 1: Summary of Anti-inflammatory Activities of Imidazole Derivatives

Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies revealed that certain imidazole derivatives displayed substantial antifungal activity against various strains, with minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL . This suggests that this compound may possess similar capabilities.

Table 2: Antifungal Activity of Related Imidazole Compounds

| Compound Name | MIC (µg/mL) | Target Organism | Reference |

|---|---|---|---|

| This compound | TBD | TBD | |

| Compound A | 12.5 | Candida albicans | |

| Compound B | 25.0 | Aspergillus niger |

The biological activity of imidazoles is often attributed to their ability to interact with enzyme systems involved in inflammation and fungal growth. For instance, they may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to decreased production of pro-inflammatory mediators . Additionally, the interaction of imidazoles with fungal cytochrome P450 enzymes disrupts ergosterol synthesis, essential for fungal cell membrane integrity .

Case Studies

A notable study focused on the synthesis and evaluation of various imidazole derivatives, including our compound of interest. The results indicated that modifications on the phenyl rings significantly influenced both anti-inflammatory and antifungal activities. The study emphasized structure-activity relationships (SAR) that guide the development of more potent derivatives .

Properties

IUPAC Name |

4-(4-chlorophenyl)-3-(2-propan-2-ylphenyl)-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2S/c1-12(2)15-5-3-4-6-16(15)21-17(11-20-18(21)22)13-7-9-14(19)10-8-13/h3-12H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYMUSFYKWBWAJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C(=CNC2=S)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.